2-(4-oxo-3,4-dihydroquinazolin-3-yl)-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide
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Description
Quinazolinone derivatives, including those similar to the specified compound, are of significant interest due to their diverse pharmacological activities and complex chemical behavior. The research on these compounds spans various aspects, including synthesis methodologies, molecular structure elucidation, chemical reactivity, and physical and chemical properties analysis.
Synthesis Analysis
The synthesis of quinazolinone derivatives often involves cyclization reactions, condensation, and sometimes heterocyclization involving different starting materials such as isatoic anhydride, aldehydes, and primary amines. For instance, Ghorbani‐Choghamarani and Zamani (2012) described a method for preparing 2,3-dihydroquinazolin-4(1H)-ones via a one-pot three-component condensation reaction, showcasing the synthetic versatility of these compounds (Ghorbani‐Choghamarani & Zamani, 2012).
Molecular Structure Analysis
Detailed structural and vibrational studies, often using FT-IR, FT-Raman spectroscopy, and DFT calculations, provide insights into the molecular structure of quinazolinone derivatives. El-Azab et al. (2016) conducted a comprehensive structural analysis of a quinazolinone derivative, revealing insights into its molecular electrostatic potential and nonlinear optical properties (El-Azab et al., 2016).
Scientific Research Applications
Antimalarial Activities
Quinazolinone derivatives have shown promising antimalarial properties. A study on pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives revealed potent cell growth inhibition against Plasmodium falciparum and high efficacy against Plasmodium berghei, indicating the potential of such compounds in antimalarial drug development (Guan et al., 2005).
Synthesis and Antibacterial Activity
The synthesis and antibacterial activities of new pyridinyl/quinazolinyl/azetidinonyl/thiazolidinonyl triazoles have been explored, showing efficacy against various bacterial strains, such as S. aureus and E. coli, which suggests their potential application in developing new antibacterial agents (Singh et al., 2010).
Antitumor Activity
Certain quinazolinone analogues have been synthesized and evaluated for their in vitro antitumor activity, demonstrating broad-spectrum antitumor activity. This highlights the compound's potential in cancer therapy research and the development of new chemotherapeutic agents (Al-Suwaidan et al., 2016).
Insecticidal Applications
Pyrroloquinazoline derivatives have been synthesized and tested for their toxicity against agricultural pests, such as the cowpea aphid, showing potential as insecticides. This research opens avenues for the development of new agrochemicals (Bakhite et al., 2014).
Anti-inflammatory and Analgesic Agents
The synthesis and evaluation of quinazolinone derivatives as anti-inflammatory and analgesic agents have been conducted, indicating the potential for these compounds to be developed into new medications for treating pain and inflammation (Farag et al., 2012).
properties
IUPAC Name |
N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-2-(4-oxoquinazolin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O3/c26-18(12-24-13-23-17-5-2-1-4-16(17)20(24)28)22-10-14-8-15(11-21-9-14)25-7-3-6-19(25)27/h1-2,4-5,8-9,11,13H,3,6-7,10,12H2,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHNIMHCSAOCTPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CN3C=NC4=CC=CC=C4C3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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